Methylamine hydrochloride

Catalog No.
S599505
CAS No.
593-51-1
M.F
CH5N.ClH
CH6ClN
M. Wt
67.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylamine hydrochloride

CAS Number

593-51-1

Product Name

Methylamine hydrochloride

IUPAC Name

methanamine;hydrochloride

Molecular Formula

CH5N.ClH
CH6ClN

Molecular Weight

67.52 g/mol

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H

InChI Key

NQMRYBIKMRVZLB-UHFFFAOYSA-N

SMILES

CN.Cl

Synonyms

aminomethane, methylamine, methylamine bisulfite, methylamine hydride, methylamine hydrobromide, methylamine hydrochloride, methylamine hydrochloride, 14C-labeled, methylamine hydrofluoride, methylamine hydrogen cyanide, methylamine hydroiodide, methylamine ion (1-), methylamine nitrate, methylamine perchlorate, methylamine sulfate (1:1), methylamine sulfate (2:1), methylamine, 13C-labeled, methylamine, 14C-labeled, methylamine, 15N-labeled, methylamine, cesium salt, methylamine, monopotassium salt, methylamine, monosodium salt, methylammonium, methylammonium ion, monomethylamine, monomethylammonium ion

Canonical SMILES

CN.Cl

The exact mass of the compound Methylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89685. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methylamine hydrochloride (CAS 593-51-1) is a stable, white crystalline solid that serves as a standard anhydrous source of the methylammonium cation and methylamine base for industrial synthesis. Unlike free methylamine, which is a highly flammable and toxic gas at room temperature, the hydrochloride salt provides a non-volatile, easily weighable, and highly soluble precursor. It is extensively utilized in pharmaceutical manufacturing for reductive aminations, in agrochemical synthesis, and as a critical crystallization-controlling additive in the fabrication of high-efficiency organic-inorganic perovskite solar cells. Its broad solubility in polar solvents like water and ethanol, combined with its insolubility in non-polar organics, makes it highly suited for selective precipitation and purification workflows [1].

Substituting methylamine hydrochloride with aqueous methylamine (typically 40% by weight) introduces bulk water into the reaction matrix, which is detrimental to moisture-sensitive syntheses such as anhydrous reductive aminations and perovskite precursor formulations. This substitution necessitates complex biphasic separations or extensive drying steps that reduce overall yield and increase cycle times [1]. Conversely, utilizing anhydrous methylamine gas requires specialized pressurized cylinders, rigorous ventilation infrastructure, and strict safety protocols due to its explosive limits and high toxicity. The hydrochloride salt bypasses these logistical and chemical barriers, providing a stable, stoichiometric, and easily handled solid that releases the free base only upon targeted in situ neutralization [2].

Vapor Pressure Reduction and Handling Safety

The conversion of methylamine to its hydrochloride salt fundamentally alters its physical state and volatility, which is a primary driver for its procurement in standard laboratory and industrial settings. Methylamine hydrochloride exhibits a vapor pressure of just 0.134 Pa at 25 °C, existing as a stable crystalline powder. In strict contrast, free methylamine is a gas with a vapor pressure of 304,000 Pa (304 kPa) at 20 °C . This massive reduction in volatility mitigates inhalation exposure risks during routine weighing and transfer operations.

Evidence DimensionVapor Pressure
Target Compound Data0.134 Pa at 25 °C
Comparator Or BaselineFree methylamine gas (304,000 Pa at 20 °C)
Quantified Difference>2 million-fold reduction in vapor pressure
ConditionsStandard ambient temperature (20-25 °C)

Eliminates the requirement for pressurized gas cylinders and specialized safety infrastructure, significantly lowering procurement and operational costs.

Moisture Elimination in Reductive Amination

In the synthesis of pharmaceutical intermediates via reductive amination, the presence of water can drive equilibrium toward the starting materials or cause side reactions. Using standard 40% aqueous methylamine introduces 60% water by weight into the reaction. By employing methylamine hydrochloride alongside a base in organic solvents (e.g., methylene chloride), the amine is generated in situ under controlled, low-moisture conditions[1]. This approach allows for the direct isolation of highly pure imine intermediates or final amine salts via solvent exchange, bypassing the poor yields and overalkylation often seen with direct aqueous alkylation methods.

Evidence DimensionIntroduced Water Content
Target Compound Data0% intrinsic water (anhydrous solid)
Comparator Or BaselineAqueous methylamine (60% water by weight)
Quantified Difference100% elimination of bulk solvent water introduction
ConditionsReductive amination in non-polar or moderately polar organic solvents

Enables high-yield synthesis of moisture-sensitive intermediates without the need for aggressive post-reaction drying or complex biphasic separations.

Power Conversion Efficiency Enhancement in Perovskite Solar Cells

In the fabrication of formamidinium lead iodide (FAPbI3) perovskite solar cells, the addition of methylamine hydrochloride (MACl) as a volatile additive dramatically improves film morphology and optoelectronic properties. Studies demonstrate that incorporating MACl into the precursor solution increases the Power Conversion Efficiency (PCE) of the resulting devices to 16.86%, compared to just 8.55% for pristine FAPbI3 films without the additive [1]. The MACl acts as a transition stabilizer, increasing grain size and crystallinity while inhibiting the formation of the detrimental non-photoactive δ-phase.

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data16.86% PCE (with MACl additive)
Comparator Or Baseline8.55% PCE (pristine FAPbI3 without MACl)
Quantified Difference+8.31% absolute increase in PCE (nearly 2x improvement)
ConditionsSpin-coated FAPbI3 thin films, backward scanning measurement

MACl is an essential procurement item for photovoltaic researchers and manufacturers aiming to achieve commercially viable, high-efficiency perovskite solar cells.

Selective Solubility for Purification Workflows

Methylamine hydrochloride offers a highly differentiated solubility profile compared to its free base form, which is critical for downstream purification. It is highly soluble in water (1080 g/L at 20 °C) and moderately soluble in ethanol (29.1 g/100g at 78 °C), but entirely insoluble in non-polar solvents such as chloroform, diethyl ether, and ethyl acetate [1]. This stark solubility contrast allows chemists to selectively precipitate the hydrochloride salt from organic reaction mixtures simply by adjusting the solvent polarity or adding an anti-solvent, facilitating straightforward product recovery.

Evidence DimensionSolubility in non-polar solvents
Target Compound DataInsoluble in chloroform and diethyl ether
Comparator Or BaselineFree methylamine (highly miscible/soluble in organic solvents)
Quantified DifferenceComplete insolubility vs. high miscibility
ConditionsStandard laboratory extraction and precipitation workflows

Simplifies industrial purification steps by allowing rapid crystallization and filtration, reducing the reliance on energy-intensive distillation.

Precursor for Anhydrous Reductive Amination in Pharmaceutical Synthesis

Because it introduces no bulk water, methylamine hydrochloride is frequently selected as the reagent for synthesizing secondary amines via reductive amination in organic solvents. It allows for the controlled, in situ generation of methylamine, preventing the overalkylation and equilibrium issues associated with aqueous methylamine solutions [1].

Crystallization Additive for High-Efficiency Perovskite Solar Cells

Procured as a high-purity dopant, MACl is utilized in the manufacturing of FAPbI3 and MAPbI3 perovskite thin films. It acts as a volatile transition stabilizer during the annealing process, nearly doubling the Power Conversion Efficiency (PCE) by enlarging grain sizes and suppressing the formation of the inactive δ-phase [2].

Synthesis of Alkyl Isothiocyanates

Methylamine hydrochloride is utilized in the synthesis of methyl isothiocyanate via reaction with carbon disulfide and a base. Using the solid hydrochloride salt instead of aqueous solutions provides better control over the reaction stoichiometry and exotherm, leading to high-yield, reproducible industrial scale-up[3].

Physical Description

Deliquescent solid; [Merck Index] White crystals with an amine-like odor; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

67.0188769 g/mol

Monoisotopic Mass

67.0188769 g/mol

Heavy Atom Count

3

UNII

M439EX322K

Related CAS

74-89-5 (Parent)

Vapor Pressure

0.00101 [mmHg]

Wikipedia

Methylammonium_chloride

Dates

Last modified: 08-15-2023

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